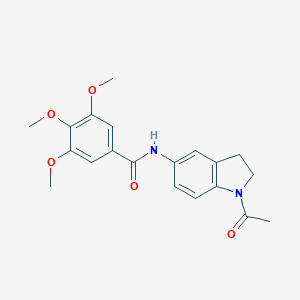
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide, also known as AMZ-30, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the benzamide family and has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in the regulation of cell growth and apoptosis. Additionally, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been shown to induce the production of reactive oxygen species, which can lead to the death of cancer cells.
Biochemical and Physiological Effects:
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been shown to have a wide range of biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and reduce inflammation. Additionally, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been shown to have anti-oxidant properties, which can help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide in lab experiments is its potent anti-tumor activity. Additionally, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been shown to have a wide range of biochemical and physiological effects, making it a versatile tool for scientific research. However, one limitation of using N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide. One area of research is to further investigate its mechanism of action and how it interacts with cellular pathways involved in cancer development and progression. Additionally, studies could be conducted to investigate the potential use of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide in combination with other anti-cancer drugs to enhance its therapeutic effects. Finally, further research could be conducted to investigate the potential use of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide in the treatment of other diseases, such as inflammatory disorders.
Métodos De Síntesis
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide can be synthesized through a multi-step process involving the reaction of various starting materials. The first step involves the synthesis of 2-chloro-4,5-difluorobenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-acetyl-4-methyl-1,3-thiazole to form the final product, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide.
Aplicaciones Científicas De Investigación
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has potent anti-tumor activity and can induce apoptosis in cancer cells. Additionally, N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
Nombre del producto |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide |
|---|---|
Fórmula molecular |
C13H9ClF2N2O2S |
Peso molecular |
330.74 g/mol |
Nombre IUPAC |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-chloro-4,5-difluorobenzamide |
InChI |
InChI=1S/C13H9ClF2N2O2S/c1-5-11(6(2)19)21-13(17-5)18-12(20)7-3-9(15)10(16)4-8(7)14/h3-4H,1-2H3,(H,17,18,20) |
Clave InChI |
SEHBPHBNHXRILV-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC(=C(C=C2Cl)F)F)C(=O)C |
SMILES canónico |
CC1=C(SC(=N1)NC(=O)C2=CC(=C(C=C2Cl)F)F)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(2,5-Dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B300177.png)
![2-(6-oxodibenzo[cd,g]indazol-2(6H)-yl)-N-[4-(pentyloxy)phenyl]acetamide](/img/structure/B300178.png)
![6-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-4-one](/img/structure/B300181.png)
![N-(4-{[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B300182.png)
![N-[4-(butylsulfanyl)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B300185.png)
![N-cyclohexyl-N'-{3-[2-(2-pyridinyl)ethyl]phenyl}urea](/img/structure/B300189.png)
